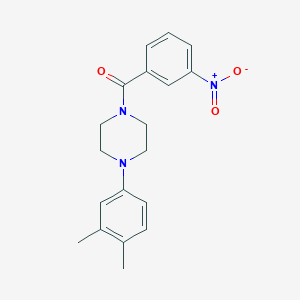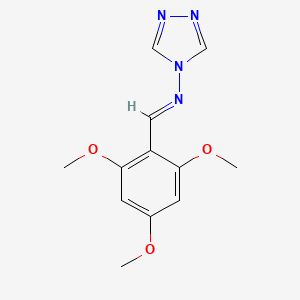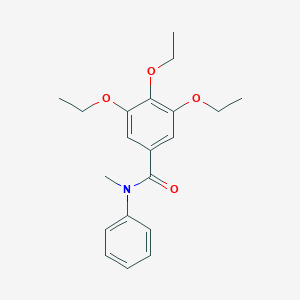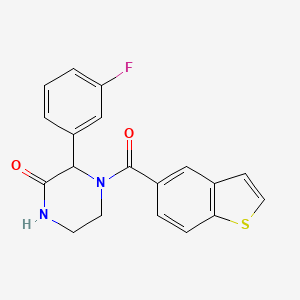![molecular formula C48H30N2 B5609004 2,3-bis[3-(4-biphenylylethynyl)phenyl]quinoxaline](/img/structure/B5609004.png)
2,3-bis[3-(4-biphenylylethynyl)phenyl]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the quinoxaline derivatives, a class of nitrogen-containing heterocycles known for their diverse chemical properties and applications in materials science, organic electronics, and pharmaceuticals. Quinoxalines and their derivatives are synthesized through various methods, including palladation reactions, Schiff base reactions, and condensation reactions, which allow for structural modifications and functionalization to tailor their physical and chemical properties.
Synthesis Analysis
The synthesis of quinoxaline derivatives involves several strategies, including the reaction of dihalogenated compounds with phenylchalcogeno groups and Schiff base reactions. For example, the reaction of PhS–/PhSe– with 2,3-bis(bromomethyl)quinoxaline results in chalcogen-substituted quinoxalines, which can further react to form palladium complexes catalyzing Suzuki–Miyaura coupling reactions (Saleem et al., 2013). Another approach involves the condensation of 1,2-phenylenediamine with dihalogenated compounds to produce bromo-substituted quinoxalines (Crundwell et al., 2004).
Molecular Structure Analysis
Quinoxaline derivatives exhibit diverse molecular structures, characterized by single-crystal X-ray diffraction. For instance, certain palladium complexes derived from quinoxaline derivatives show distinct bond lengths and chelate ring formations, highlighting the versatile coordination chemistry of these compounds (Saleem et al., 2013).
Chemical Reactions and Properties
Quinoxaline derivatives participate in various chemical reactions, including catalyzed coupling reactions and substitutions, which are essential for synthesizing complex organic molecules. They have been employed as catalysts in Suzuki–Miyaura coupling reactions, demonstrating their utility in organic synthesis (Saleem et al., 2013).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structure and substituents. These properties are crucial for their application in materials science and polymer chemistry. For example, polymers derived from bisphenols containing quinoxaline moieties exhibit moderate to high molecular weights, good solubility in specific solvents, and high thermal stability (Patil et al., 2010).
Chemical Properties Analysis
The chemical properties of quinoxaline derivatives, such as reactivity, electrophilicity, and photophysical properties, are tailored through molecular engineering. These properties make them valuable in the synthesis of pharmaceuticals, organic electronic materials, and catalysts. Their reactivity towards different chemical groups and conditions can be modified to produce a wide range of compounds with specific functions (Saleem et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2,3-bis[3-[2-(4-phenylphenyl)ethynyl]phenyl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30N2/c1-3-13-39(14-4-1)41-29-25-35(26-30-41)21-23-37-11-9-17-43(33-37)47-48(50-46-20-8-7-19-45(46)49-47)44-18-10-12-38(34-44)24-22-36-27-31-42(32-28-36)40-15-5-2-6-16-40/h1-20,25-34H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZDQRSYOPKYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC(=CC=C3)C4=NC5=CC=CC=C5N=C4C6=CC=CC(=C6)C#CC7=CC=C(C=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(3-methylphenoxy)piperidine](/img/structure/B5608938.png)

![3-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5608954.png)
![1-cyclopentyl-5-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5608958.png)
![N-(3-chlorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5608964.png)

![4-(4-morpholinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5608970.png)
![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methylphenyl)-2-piperazinone](/img/structure/B5608996.png)
![N-(2-furylmethyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5609008.png)
![2-phenylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5609012.png)
